molecular formula C22H15N5O5 B13023375 (Z)-4-Hydroxy-3-((3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)-1,8-naphthyridin-2(1H)-one

(Z)-4-Hydroxy-3-((3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)-1,8-naphthyridin-2(1H)-one

Cat. No.: B13023375
M. Wt: 429.4 g/mol
InChI Key: VUFUXIZSERFUBC-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-Hydroxy-3-((3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)-1,8-naphthyridin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of quinoline, pyrazole, and naphthyridine, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Hydroxy-3-((3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyrazole intermediates, followed by their condensation with naphthyridine derivatives under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Hydroxy-3-((3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoline and pyrazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-Hydroxy-3-((3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)-1,8-naphthyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of inflammatory diseases, infections, and cancer.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including mechanical strength, thermal stability, and chemical resistance.

Mechanism of Action

The mechanism of action of (Z)-4-Hydroxy-3-((3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and influencing various cellular processes. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl acetic acid: This compound shares the quinoline core and exhibits similar biological activities.

    5-Oxo-1H-pyrazol-4(5H)-ylidene derivatives: These compounds have the pyrazole moiety and are studied for their diverse chemical reactivity and biological properties.

    1,8-Naphthyridin-2(1H)-one derivatives:

Uniqueness

(Z)-4-Hydroxy-3-((3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)-1,8-naphthyridin-2(1H)-one is unique due to its combination of quinoline, pyrazole, and naphthyridine moieties. This structural complexity allows for a wide range of chemical reactions and biological activities, making it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C22H15N5O5

Molecular Weight

429.4 g/mol

IUPAC Name

(3Z)-3-[[3-(4-hydroxy-1-methyl-2-oxoquinolin-3-yl)-5-oxo-1,2-dihydropyrazol-4-yl]methylidene]-1H-1,8-naphthyridine-2,4-dione

InChI

InChI=1S/C22H15N5O5/c1-27-14-7-3-2-5-10(14)18(29)15(22(27)32)16-12(21(31)26-25-16)9-13-17(28)11-6-4-8-23-19(11)24-20(13)30/h2-9,29H,1H3,(H,23,24,30)(H2,25,26,31)/b13-9-

InChI Key

VUFUXIZSERFUBC-LCYFTJDESA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C3=C(C(=O)NN3)/C=C\4/C(=O)C5=C(NC4=O)N=CC=C5)O

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C3=C(C(=O)NN3)C=C4C(=O)C5=C(NC4=O)N=CC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.